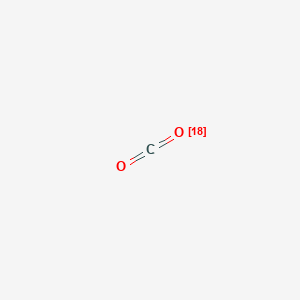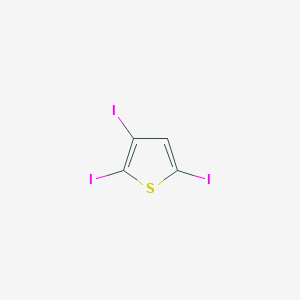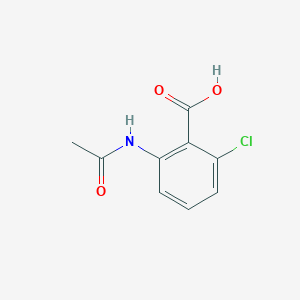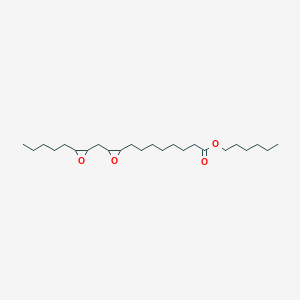
Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate, commonly known as HPMO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMO is a highly reactive compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of HPMO is not fully understood, but it is believed to be due to its ability to react with various functional groups, including hydroxyl and carboxyl groups. HPMO has also been shown to interact with cell membranes, which may play a role in its drug delivery applications.
Biochemical and Physiological Effects:
HPMO has been shown to have low toxicity in vitro, making it a promising candidate for drug delivery applications. However, its long-term effects on human health are not yet known. HPMO has also been shown to have antimicrobial properties, which may have potential applications in the food industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPMO is its high reactivity, which makes it a valuable building block for the synthesis of various compounds. Additionally, HPMO has low toxicity, making it a safe compound to work with in the laboratory. However, HPMO is a highly reactive compound, which can make it difficult to control its reactions. Additionally, HPMO is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are numerous future directions for the study of HPMO. One potential area of research is the development of new drug delivery systems using HPMO. Additionally, HPMO could be used as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of HPMO and its long-term effects on human health.
Conclusion:
In conclusion, HPMO is a highly reactive compound that has potential applications in various scientific fields, including materials science, drug delivery, and organic synthesis. HPMO can be synthesized using various methods and has low toxicity, making it a safe compound to work with in the laboratory. Further research is needed to fully understand the mechanism of action of HPMO and its potential applications in various fields.
Métodos De Síntesis
HPMO can be synthesized using various methods, including the epoxidation of olefins or the reaction of epoxides with carboxylic acids. One of the most common methods of synthesizing HPMO is the reaction of epichlorohydrin with octanoic acid in the presence of potassium hydroxide. The resulting product is then treated with pentanol to obtain HPMO.
Aplicaciones Científicas De Investigación
HPMO has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic synthesis. HPMO has shown promise as a building block for the synthesis of various polymers, including polyesters and polyurethanes. Additionally, HPMO has been used as a drug delivery agent due to its ability to encapsulate hydrophobic drugs and target specific cells. HPMO has also been used in organic synthesis as a reagent for the synthesis of various compounds.
Propiedades
Número CAS |
19434-79-8 |
|---|---|
Fórmula molecular |
C24H44O4 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
hexyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C24H44O4/c1-3-5-7-14-18-26-24(25)17-13-10-8-9-12-16-21-23(28-21)19-22-20(27-22)15-11-6-4-2/h20-23H,3-19H2,1-2H3 |
Clave InChI |
DIRXYQPNUXCLAX-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CCCCC |
SMILES canónico |
CCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CCCCC |
Otros números CAS |
19434-79-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




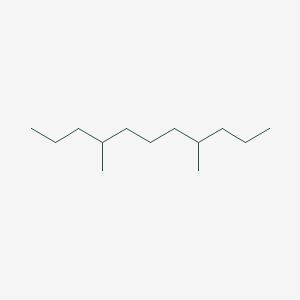
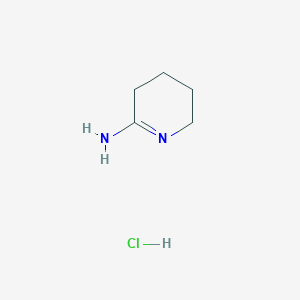
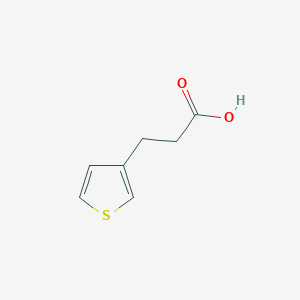
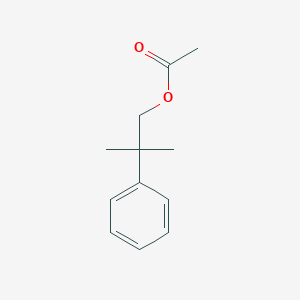

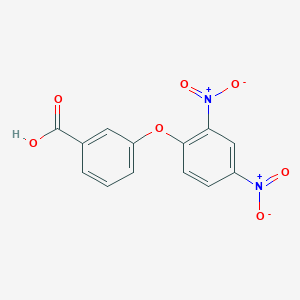

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
